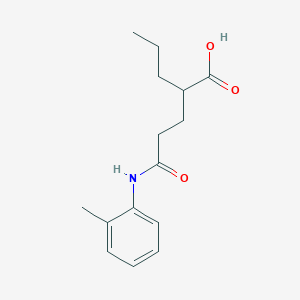
2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid, also known as 2-TEP, is a synthetic compound that has been studied for its potential medical applications. Its structure is composed of two aromatic rings, two carboxylic acid groups, and an amide group. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-TEP has been studied for its potential use as an anti-inflammatory agent and analgesic, as well as its potential as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Molecular Imprinting and Specific Recognition
A study by Yang et al. (2018) demonstrated the use of molecularly imprinted monoliths for the specific recognition of domoic acid, a shellfish poison. This approach, utilizing a polymer-based system, illustrates the potential for designing selective adsorbents for environmental and food safety applications, potentially applicable to compounds like 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid for targeted separation or detection tasks (Yang et al., 2018).
Antioxidant and Antibacterial Properties
The synthesis and characterization of metal complexes with certain ligands, as explored by Ejidike and Ajibade (2015), reveal the potential of such complexes in exhibiting significant antioxidant and antibacterial activities. This indicates the broader relevance of this compound derivatives in medicinal chemistry and materials science, particularly in the development of new therapeutic agents (Ejidike & Ajibade, 2015).
Biodegradable Polymer Synthesis
Research into the synthesis of "clickable" biodegradable polymers from precursors like 2-hydroxy-4-pentynoic acid showcases the potential for compounds with similar structures to this compound in creating novel materials. These polymers allow for the introduction of a wide range of functional groups, offering versatility in material design and applications in biomedicine and environmental sustainability (Zhang et al., 2014).
Catalysis and Chemical Transformations
The use of Brønsted ionic liquids for catalytic activity in aldol condensations, as studied by Iglesias et al. (2010), provides insights into the catalytic applications of compounds containing carboxylic acid groups, similar to this compound. These findings highlight the role of such compounds in facilitating chemical transformations, with implications for synthesis and industrial chemistry (Iglesias et al., 2010).
Plant Pathogen Resistance
A study on novel synthetic amides of adipic acid demonstrated the potential of these compounds in inducing resistance in plants against pathogens, suggesting a role for similar compounds in agriculture and plant science. Such applications underscore the potential utility of this compound derivatives in developing new agrochemicals for plant protection (Flors et al., 2003).
Eigenschaften
IUPAC Name |
5-(2-methylanilino)-5-oxo-2-propylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-6-12(15(18)19)9-10-14(17)16-13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMASGCOZSWPNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)NC1=CC=CC=C1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

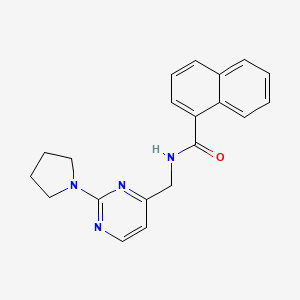
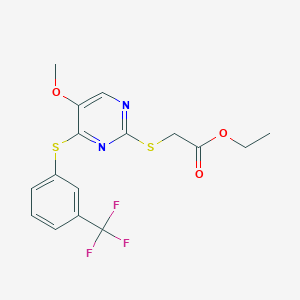
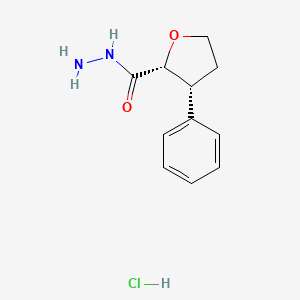
![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)
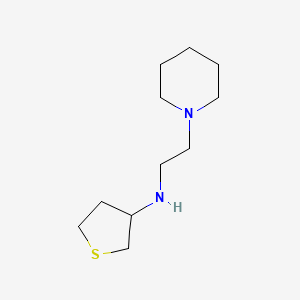
![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)
![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)
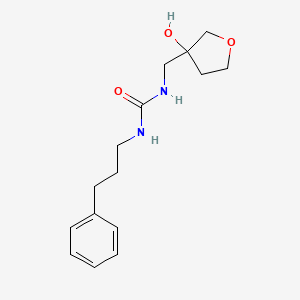
![N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2837983.png)

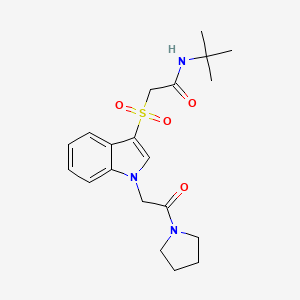
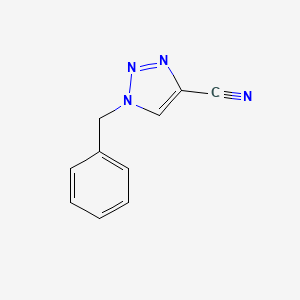
![ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2837990.png)